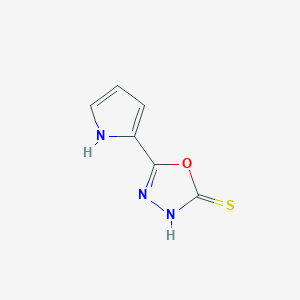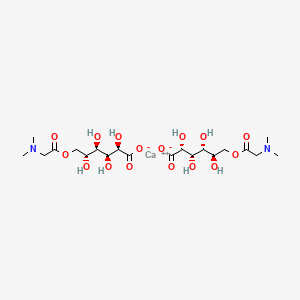
PROSTAGLANDINS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. They were first discovered in human semen in 1935 by the Swedish physiologist Ulf von Euler, who initially thought they were secreted by the prostate gland . This compound are found in almost every tissue in humans and other animals and have diverse hormone-like effects, including the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins typically involves the conversion of arachidonic acid through the action of cyclooxygenase enzymes. The first total syntheses of prostaglandin F2α and prostaglandin E2 were reported by Elias James Corey in 1969 . The Corey synthesis is a linear approach that uses lactone as a key intermediate, from which the omega and alpha side chains of this compound can be constructed .
Industrial Production Methods: Industrial production of this compound often employs chemoenzymatic synthesis methods. A concise and scalable chemoenzymatic synthesis of this compound has been developed, which involves the formation of a common intermediate, bromohydrin, followed by nickel-catalyzed cross-couplings and Wittig reactions . This method allows for the production of this compound on a gram scale with high enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions: Prostaglandins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidative cyclization of polyunsaturated fatty acids, such as arachidonic acid, is a key step in their biosynthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclooxygenase enzymes, lipoxygenase enzymes, and various catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions include different types of this compound, such as prostaglandin E2, prostaglandin F2α, and prostacyclin .
Aplicaciones Científicas De Investigación
Prostaglandins have a wide range of scientific research applications in chemistry, biology, medicine, and industry. They play a crucial role in the inflammatory response, regulation of blood pressure, and smooth muscle contraction . In medicine, prostaglandin analogs are used to treat conditions such as glaucoma, asthma, and cardiovascular diseases . In biology, they are studied for their role in cell signaling and immune responses .
Mecanismo De Acción
Prostaglandins exert their effects by binding to specific receptors on the surface of target cells. These receptors are G-protein coupled receptors that mediate various physiological responses . The binding of this compound to their receptors activates intracellular signaling pathways, leading to the regulation of inflammation, blood flow, and other processes .
Comparación Con Compuestos Similares
- Leukotrienes
- Thromboxanes
- Prostacyclin
- Misoprostol
- Alprostadil
- Latanoprost
- Travoprost
Prostaglandins are unique in their ability to have different and sometimes opposite effects in different tissues, depending on the type of receptor to which they bind .
Propiedades
Número CAS |
11000-26-3 |
|---|---|
Fórmula molecular |
C17H14NO5P |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)

